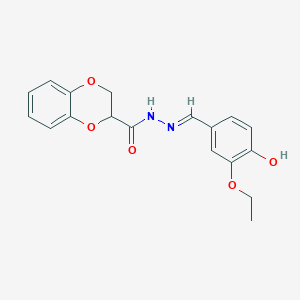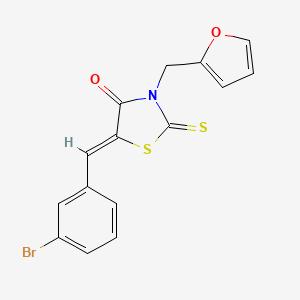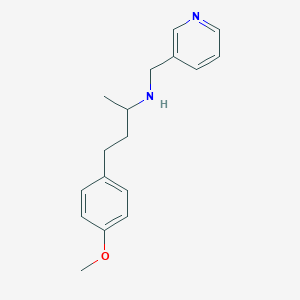![molecular formula C21H18Cl2N2O3 B6088278 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B6088278.png)
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide, also known as DFP-PMF, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool for studying the role of certain receptors in the brain.
Mécanisme D'action
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide acts as a sigma-1 receptor agonist and an NMDA receptor antagonist. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. Activation of the sigma-1 receptor by this compound can modulate these processes and affect neuronal function. The NMDA receptor is involved in synaptic plasticity and learning and memory. Antagonism of the NMDA receptor by this compound can affect these processes and have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. These effects include modulation of calcium signaling, regulation of neurotransmitter release, and alteration of synaptic plasticity. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide has several advantages for use in lab experiments, including its selectivity for the sigma-1 receptor and NMDA receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also limitations to its use, including the need for specialized equipment and expertise for synthesis and handling, and the limited availability of the compound.
Orientations Futures
Future research on 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide could focus on several areas, including the development of more efficient synthesis methods, the identification of new targets for the compound, and the investigation of its potential therapeutic applications for neurological and psychiatric disorders. Additionally, studies could be conducted to further elucidate the mechanism of action of this compound and to investigate its long-term effects on neuronal function and behavior.
In conclusion, this compound is a chemical compound that has shown promise as a pharmacological tool for studying the role of certain receptors in the brain. Its selectivity for the sigma-1 receptor and NMDA receptor, as well as its ability to cross the blood-brain barrier, make it a valuable compound for use in lab experiments. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenyl isocyanate with 4-(4-morpholinyl)aniline to form an intermediate product, which is then reacted with furfurylamine to yield the final product. The synthesis method has been optimized to improve the yield and purity of this compound.
Applications De Recherche Scientifique
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide has been used as a pharmacological tool to study the role of certain receptors in the brain, including the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor. Studies have shown that this compound can selectively bind to these receptors and modulate their activity, which can have implications for the treatment of various neurological and psychiatric disorders.
Propriétés
IUPAC Name |
5-(2,4-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3/c22-14-1-6-17(18(23)13-14)19-7-8-20(28-19)21(26)24-15-2-4-16(5-3-15)25-9-11-27-12-10-25/h1-8,13H,9-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRCVECSRQXLGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B6088198.png)



![6-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6088230.png)
![{3-(2,4-difluorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6088242.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6088256.png)
![N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B6088263.png)
![2-hydroxy-5-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B6088264.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine](/img/structure/B6088281.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6088282.png)


